molecular formula C28H27F3N4O6 B8117054 (10S)-10-ethyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19,21-octaene-5,9-dione;2,2,2-trifluoroacetic acid

(10S)-10-ethyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19,21-octaene-5,9-dione;2,2,2-trifluoroacetic acid

Cat. No.: B8117054
M. Wt: 572.5 g/mol
InChI Key: MDEHNJQEYNSTCD-SNYZSRNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: TP3076 (TFA) is synthesized as a hexacyclic camptothecin analog. The synthetic route involves the preparation of TP300, which is then metabolized to TP3076 (TFA). The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the hexacyclic structure .

Industrial Production Methods: Industrial production of TP3076 (TFA) involves large-scale synthesis of TP300, followed by its conversion to TP3076 (TFA). The process requires stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: TP3076 (TFA) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major product formed from these reactions is TP3076 (TFA) itself, along with its various metabolites .

Scientific Research Applications

TP3076 (TFA) has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study DNA topoisomerase I inhibition.

    Biology: Investigated for its effects on cellular processes and gene expression.

    Medicine: Explored as a potential therapeutic agent for cancer treatment due to its efficacy against BCRP-expressing cells.

    Industry: Utilized in the development of new drugs and therapeutic strategies

Mechanism of Action

TP3076 (TFA) exerts its effects by inhibiting DNA topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication and transcription. By inhibiting this enzyme, TP3076 (TFA) induces DNA damage, leading to cell cycle arrest and apoptosis in cancer cells. The compound specifically targets cells expressing BCRP, making it effective against certain types of cancer .

Comparison with Similar Compounds

Uniqueness: TP3076 (TFA) is unique due to its hexacyclic structure and its efficacy against BCRP-expressing cells. This makes it a promising candidate for overcoming drug resistance in cancer therapy .

Properties

IUPAC Name

(10S)-10-ethyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19,21-octaene-5,9-dione;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4.C2HF3O2/c1-3-5-6-10-29-14-27-18-8-7-9-19-21(18)23(29)15-12-30-20(22(15)28-19)11-17-16(24(30)31)13-34-25(32)26(17,33)4-2;3-2(4,5)1(6)7/h7-9,11,14,33H,3-6,10,12-13H2,1-2H3;(H,6,7)/t26-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEHNJQEYNSTCD-SNYZSRNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=NC2=CC=CC3=C2C1=C4CN5C(=CC6=C(C5=O)COC(=O)C6(CC)O)C4=N3.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCN1C=NC2=CC=CC3=C2C1=C4CN5C(=CC6=C(C5=O)COC(=O)[C@@]6(CC)O)C4=N3.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27F3N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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